![molecular formula C11H11FN2 B13057863 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13057863.png)
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a fluorine atom at the 9th position and a tetrahydroindole structure fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole.
Cyclization: The cyclization step involves the formation of the fused pyridine-indole structure, which can be facilitated by using catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. These processes are scaled up to ensure higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification techniques to achieve the desired product quality.
化学反应分析
Types of Reactions
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
科学研究应用
Chemistry
In chemistry, 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to investigate the mechanisms of enzyme action and receptor binding, contributing to a better understanding of biological processes.
Medicine
In medicinal chemistry, this compound derivatives have shown promise as potential therapeutic agents. They are investigated for their anticancer, antimicrobial, and anti-inflammatory properties. The fluorine atom enhances the compound’s metabolic stability and bioavailability, making it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The fluorine atom plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are often related to the inhibition of specific enzymes or the modulation of receptor activity, leading to the desired therapeutic effects .
相似化合物的比较
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: Lacks the fluorine atom at the 9th position, resulting in different chemical and biological properties.
9-chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole:
9-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: The presence of a methyl group at the 9th position alters its chemical behavior and biological activity.
Uniqueness
The presence of the fluorine atom at the 9th position in 9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole imparts unique properties to the compound. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability, lipophilicity, and ability to form strong hydrogen bonds. These characteristics make it a valuable compound for various scientific and industrial applications .
属性
分子式 |
C11H11FN2 |
|---|---|
分子量 |
190.22 g/mol |
IUPAC 名称 |
9-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H11FN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2 |
InChI 键 |
XGBUOURPUZJBLC-UHFFFAOYSA-N |
规范 SMILES |
C1CNCC2=C1NC3=C2C(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)

![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminopropanoate](/img/structure/B13057794.png)
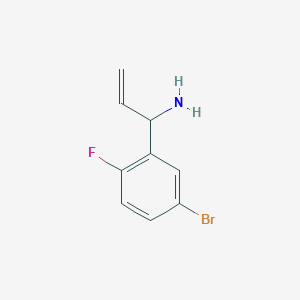
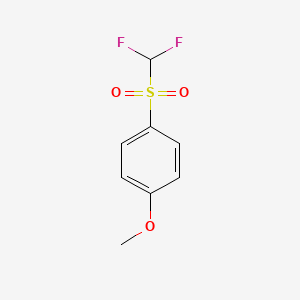
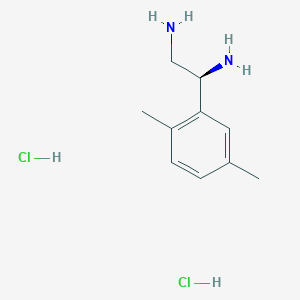
![2-Methyl-7-azaspiro[3.5]nonane](/img/structure/B13057841.png)
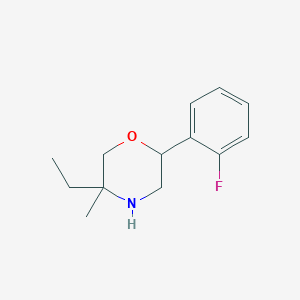
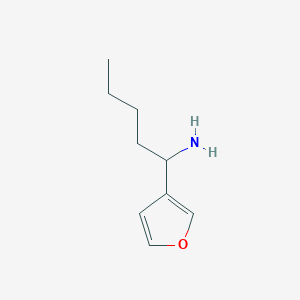
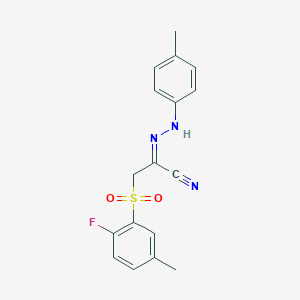
![N-(5-(8-Amino-3-methyl-[1,2,4]triazolo[4,3-B]pyridazin-6-YL)-2-methylphenyl)methanesulfonamide](/img/structure/B13057851.png)
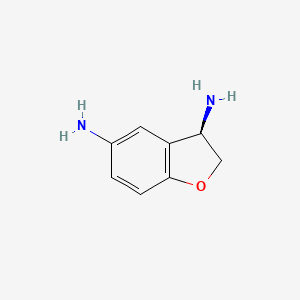
![4-((3-Methoxyphenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057872.png)

